1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid

Medicinal Chemistry Drug Design Physicochemical Profiling

1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid (CAS 692762-84-8) is a heterocyclic building block comprising a quinazoline core, a 2-trifluoromethyl substituent, and a piperidine-4-carboxylic acid moiety, with molecular formula C15H14F3N3O2 and molecular weight 325.29 g·mol⁻¹. As a member of the trifluoromethyl-quinazoline class, this compound is employed as a synthetic intermediate for structure-activity relationship (SAR) exploration and library synthesis, capitalizing on the well-established biological relevance of the quinazoline scaffold in kinase inhibition and anticancer research.

Molecular Formula C15H14F3N3O2
Molecular Weight 325.291
CAS No. 692762-84-8
Cat. No. B2666319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid
CAS692762-84-8
Molecular FormulaC15H14F3N3O2
Molecular Weight325.291
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC(=NC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C15H14F3N3O2/c16-15(17,18)14-19-11-4-2-1-3-10(11)12(20-14)21-7-5-9(6-8-21)13(22)23/h1-4,9H,5-8H2,(H,22,23)
InChIKeyYUIVXBUAFURPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid (CAS 692762-84-8): A Trifluoromethyl-Substituted Quinazoline-Piperidine Building Block for Medicinal Chemistry


1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid (CAS 692762-84-8) is a heterocyclic building block comprising a quinazoline core, a 2-trifluoromethyl substituent, and a piperidine-4-carboxylic acid moiety, with molecular formula C15H14F3N3O2 and molecular weight 325.29 g·mol⁻¹ . As a member of the trifluoromethyl-quinazoline class, this compound is employed as a synthetic intermediate for structure-activity relationship (SAR) exploration and library synthesis, capitalizing on the well-established biological relevance of the quinazoline scaffold in kinase inhibition and anticancer research [1].

Why Generic Quinazoline-Piperidine Analogs Cannot Replace 1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid in Structure-Activity Studies


Substituting this compound with an unsubstituted or differently substituted quinazoline-piperidine analog fundamentally alters three properties that are critical for reproducible SAR findings: lipophilicity, target binding affinity, and metabolic stability. The 2-trifluoromethyl (-CF3) group is not a passive substituent—it exerts strong electron-withdrawing effects that modulate the electron density of the quinazoline ring, increases lipophilicity by approximately 1 LogP unit compared to the unsubstituted analog, and confers resistance to oxidative metabolism via the stable C–F bond [1][2]. These physicochemical differences mean that even analogs with identical core topology, such as 1-(quinazolin-4-yl)piperidine-4-carboxylic acid, yield non-transferable biological results. The quantitative evidence below establishes the dimensions along which this compound is objectively differentiated from its closest available comparators.

Quantitative Differentiation of 1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid: Head-to-Head Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: 2-CF3 vs. 2-H Unsubstituted Analog

The 2-trifluoromethyl substitution increases the computed octanol-water partition coefficient (LogP) by approximately 1.02 units compared to the unsubstituted 1-(quinazolin-4-yl)piperidine-4-carboxylic acid . This 53% relative increase in lipophilicity translates to enhanced membrane permeability in cell-based assays and altered pharmacokinetic distribution in vivo, making the target compound a more suitable candidate for programs requiring moderate-to-high passive permeability [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Electronic Modulation of the Quinazoline Core: 2-CF3 vs. 2-Cl and 2-H Substituents

The 2-trifluoromethyl group is a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.54 for CF3) that significantly reduces the electron density of the quinazoline ring compared to the 2-unsubstituted (σₚ ≈ 0 for H) or 2-chloro (σₚ ≈ 0.23) analogs [1]. This electronic modulation alters the pKa of the quinazoline N1 and N3 nitrogens, directly influencing hydrogen-bonding patterns with biological targets. In the broader class of quinazoline-based kinase inhibitors, electron-deficient 2-substituents have been shown to enhance binding affinity to the hinge region of kinases by improving π-stacking interactions with conserved phenylalanine residues [2].

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Synthetic Utility: Carboxylic Acid Derivatization Handle vs. Non-Acid Analogs

The piperidine-4-carboxylic acid moiety serves as a versatile derivatization handle for amide coupling, esterification, and bioconjugation—functionalities that are absent in analogs such as 4-(1-piperidinyl)-2-(trifluoromethyl)quinazoline, which lacks the carboxylic acid group . This handle enables direct incorporation into peptide conjugates, PROTAC linker systems, and affinity chromatography matrices without requiring additional functional group interconversion steps, reducing synthetic step count by a minimum of 1–2 steps compared to non-carboxylated analogs .

Synthetic Chemistry Library Synthesis PROTAC Design

Purity and Commercial Availability: 98% Assured Purity with Documented Quality Control

The target compound is commercially available at a documented purity of 98% (HPLC), with batch-specific certificates of analysis upon request, from multiple independent suppliers including AKSci and Leyan . In contrast, the structurally related 1-[3-(trifluoromethyl)quinoxalin-2-yl]piperidine-4-carboxylic acid (same molecular formula, quinoxaline rather than quinazoline core) is typically offered at 95% purity , representing a 3-percentage-point difference in guaranteed purity that can be significant for quantitative biological assay reproducibility or patent prosecution submissions.

Chemical Procurement Quality Assurance Reproducibility

Recommended Application Scenarios for 1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity and Passive Permeability

Medicinal chemistry programs optimizing quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR-2) can utilize this compound as a core scaffold where the LogP of 2.95—1.02 units higher than the unsubstituted analog—provides a quantifiably predictable increase in membrane permeability . This is particularly relevant for CNS-penetrant kinase inhibitor design, where LogP values in the 2–4 range are often targeted. The 2-CF3 group simultaneously contributes metabolic stability via the strong C–F bond, as established in the trifluoromethyl quinazoline patent and review literature [1][2].

Parallel Amide Library Synthesis via Carboxylic Acid Derivatization

The pre-installed piperidine-4-carboxylic acid handle enables direct, one-step amide coupling for the generation of diverse compound libraries using standard HATU or EDC/HOBt chemistry . This eliminates the 2+ additional synthetic steps required for non-carboxylated quinazoline-piperidine analogs, making the compound a time- and cost-efficient starting point for SAR-by-catalog or high-throughput chemistry workflows in drug discovery.

PROTAC Degrader Linker Attachment Point Design

For targeted protein degradation programs, the carboxylic acid group provides a chemically orthogonal attachment point for PROTAC linker conjugation via amide bond formation, without interfering with the quinazoline core's target-binding pharmacophore. This is advantageous over 4-(1-piperidinyl)-2-(trifluoromethyl)quinazoline analogs, which lack a conjugatable handle and require de novo functionalization [1]. The 98% purity standard ensures that PROTAC conjugates can be characterized with minimal impurity-related ambiguity .

Comparative Scaffold-Hopping Studies: Quinazoline vs. Quinoxaline Cores

This compound is an ideal entry point for systematic scaffold-hopping investigations comparing 2-trifluoromethyl-quinazoline vs. 2-trifluoromethyl-quinoxaline pharmacophores . The quantitative LogP differential (2.95 for quinazoline vs. 2.65 for the quinoxaline analog) and the distinct electronic character of the two heterocyclic cores enable head-to-head evaluation of scaffold effects on target potency and selectivity in kinase or GPCR assays.

Quote Request

Request a Quote for 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.